N-((5-(呋喃-2-基)异恶唑-3-基)甲基)-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

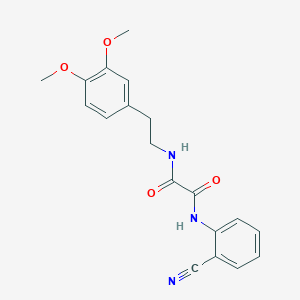

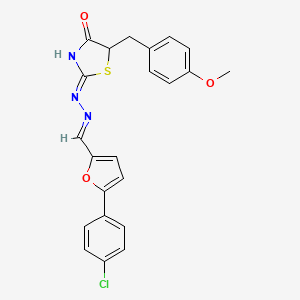

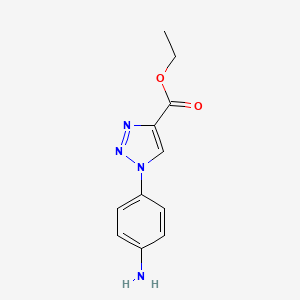

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. FIPI is a selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including vesicular trafficking, signal transduction, and membrane remodeling.

科学研究应用

生物活性化合物的合成

一项研究重点介绍了涉及呋喃和异恶唑部分的新型衍生物的制备,展示了中等的半胱氨酰白三烯受体 2 拮抗活性,这在治疗炎症性疾病中可能很重要 (Tsuji 等人,2003 年).

催化应用

Hatanaka 等人 (2010 年) 的研究表明,使用带有 N-杂环卡宾配体的铁-甲基配合物来活化呋喃的 C-H 键,导致这些化合物的硼化。这种催化活性对于合成芳基-呋喃化合物至关重要,这些化合物在各种化学合成中很有价值 (Hatanaka 等人,2010 年).

药物合成

一项分子杂交研究将基于 1,2,3-三唑的结核分枝杆菌抑制剂与基于天然产物的三环抗分枝杆菌剂相结合,从而合成新型的棍棒状 1,2,3-三唑杂化物。这项研究可能为开发治疗分枝杆菌感染的新疗法铺平道路 (Patpi 等人,2012 年).

材料科学

在材料科学领域,Wilsens 等人 (2014 年) 研究了含有 2,5-呋喃二甲酸的新型聚(酯酰胺),展示了 2,5-呋喃二甲酰胺部分对这些聚合物中氢键的影响。这项研究有助于开发在可持续塑料和纤维中具有潜在应用的新材料 (Wilsens 等人,2014 年).

抗结核活性

Kantevari 等人 (2011 年) 合成了源自二苯并[b,d]呋喃和 9-甲基-9H-咔唑的新型六氢-2H-吡喃[3,2-c]喹啉类似物,并评估了它们的体外抗分枝杆菌活性。这项研究有助于持续寻找有效的抗结核药 (Kantevari 等人,2011 年).

属性

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-5-2-3-6-13(11)16(19)17-10-12-9-15(21-18-12)14-7-4-8-20-14/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGYQBOYJXLVIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)

![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)